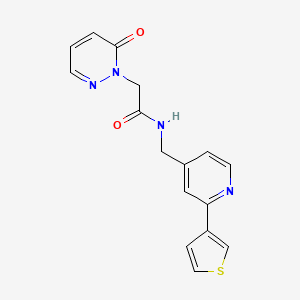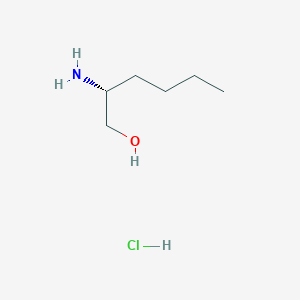
(R)-2-Aminohexan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(R)-2-Aminohexan-1-ol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar amino alcohol hydrochlorides. The first paper describes the synthesis of a complex amino diester hydrochloride derived from cycloheptadiene, which is a seven-membered ring compound, while the second paper discusses the enantioselective synthesis of a related compound, (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, from cyclohexylideneglyceraldehyde .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that start from cyclic precursors. In the first paper, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is achieved through a six-step process that includes an acylnitroso Diels-Alder reaction . This reaction is a key step in constructing the carbon framework of the compound. The second paper outlines the synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, which is achieved by Grignard addition to cyclohexylideneglyceraldehyde followed by column chromatography to separate the epimeric carbinols . These methods highlight the importance of stereochemistry and enantioselective processes in synthesizing amino alcohol hydrochlorides.
Molecular Structure Analysis
The molecular structure of amino alcohol hydrochlorides is characterized by the presence of an amino group and a hydroxyl group attached to a carbon chain, which is further modified with various functional groups depending on the specific compound. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The papers provided do not give detailed molecular structure analysis but do emphasize the importance of achieving enantiomeric purity in the synthesis process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over reaction conditions to achieve the desired stereochemistry. The acylnitroso Diels-Alder reaction mentioned in the first paper is a cycloaddition reaction that forms a six-membered ring structure, which is a key intermediate in the synthesis of the amino diester . The Grignard addition in the second paper is a nucleophilic addition reaction that introduces an alkyl group to an aldehyde, forming a secondary alcohol . These reactions are fundamental in constructing the carbon skeletons of amino alcohol hydrochlorides.
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical and chemical properties of "(R)-2-Aminohexan-1-ol hydrochloride," they do provide information on the synthesis and stereochemistry of similar compounds. Generally, amino alcohol hydrochlorides are solid at room temperature and are soluble in water due to the presence of the hydrochloride group. The physical properties such as melting point, boiling point, and solubility can be influenced by the length of the carbon chain and the presence of additional functional groups. The chemical properties are largely determined by the reactivity of the amino and hydroxyl groups, which can participate in various chemical reactions, including the formation of amides, esters, and other derivatives .
科学的研究の応用
Enthalpic Changes in Mixing Enantiomers
- Study Findings : A study by Kimura, Khan, and Kamiyama (2006) measured the enthalpies of mixing R- and S-enantiomers of liquid chiral compounds, including 2-aminohexane and related compounds. They found enthalpic destabilization upon mixing heterochiral liquids over entire compositions (Kimura, Khan, & Kamiyama, 2006).
Hydrophobic and Flexible Structural Element in Molecules
- Study Findings : Markowska, Markowski, and Jarocka-Karpowicz (2021) highlighted the role of 6-aminohexanoic acid, a compound closely related to (R)-2-Aminohexan-1-ol hydrochloride, in the chemical synthesis of modified peptides and the nylon industry. It's used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Stereospecific Inhibition of Bacterial Enzymes
- Study Findings : Research by Jung, Metcalf, Lippert, and Casara (1978) demonstrated that 4-Aminohex-5-ynoic acid, an analog of (R)-2-Aminohexan-1-ol hydrochloride, inhibits bacterial glutamic acid decarboxylase in a time-dependent, irreversible, and stereospecific manner (Jung, Metcalf, Lippert, & Casara, 1978).
Biochemical Applications in Peptide Delivery
- Study Findings : Abes et al. (2008) discussed the application of (R-Ahx-R)4 peptides, where Ahx stands for 6-aminohexanoic acid, in the delivery of phosphoramidate morpholino oligonucleotides. These conjugates are important in sequence-specific splicing correction and have potential clinical applications (Abes et al., 2008).
Synthesis for Affinity Chromatography
- Study Findings : Trayer, Trayer, Small, and Bottomley (1974) developed adenosine nucleotide derivatives for affinity chromatography, incorporating a hexamethylene 'spacer' chain, highlighting a methodological application of similar compounds in biochemical research (Trayer, Trayer, Small, & Bottomley, 1974).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-aminohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICEFAZSRNYCY-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminohexan-1-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

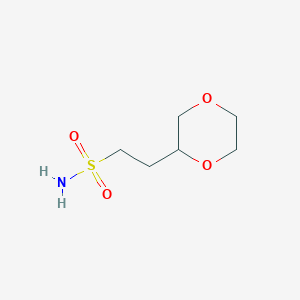

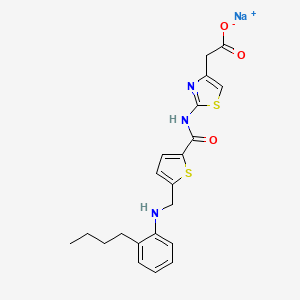

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
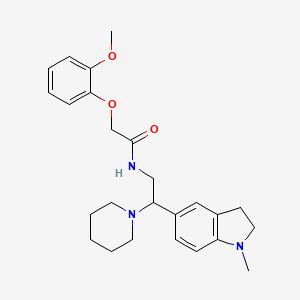
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)

